
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol is an organic compound that features a tetrahydrofuran ring attached to a tetrazole ring with a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized from biomass-derived carbonyl compounds through selective synthesis methods.
Attachment of the Tetrazole Ring: The tetrazole ring can be introduced via a cyclization reaction involving azide and nitrile precursors.
Introduction of the Thiol Group: The thiol group can be introduced through a substitution reaction, where a suitable leaving group on the tetrazole ring is replaced by a thiol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on alumina (Pd/Al2O3) can be used to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol and tetrazole functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring can interact with various receptors and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a tetrazole ring.
1-(tetrahydrofuran-2-ylmethyl)-1H-pyrimidine-2,4-dione: Contains a pyrimidine ring instead of a tetrazole ring.
Uniqueness
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol is unique due to the presence of both a tetrahydrofuran ring and a tetrazole ring with a thiol group
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)4-5-2-1-3-11-5/h5H,1-4H2,(H,7,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBWORJANEUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=S)N=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B173176.png)
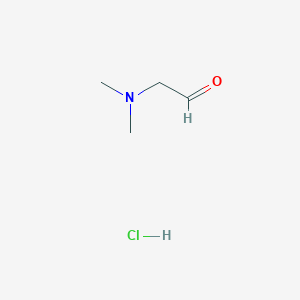
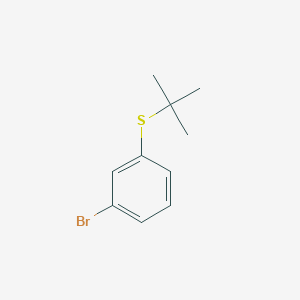

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
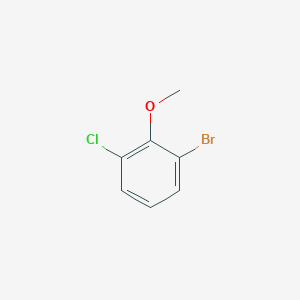
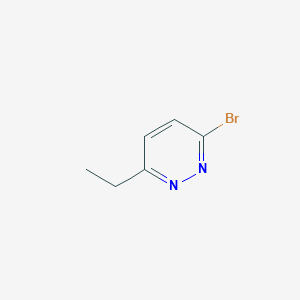
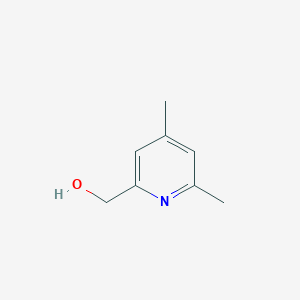
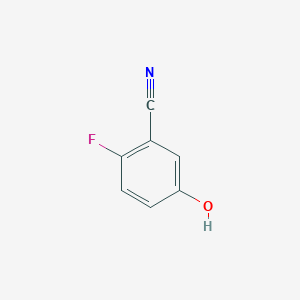
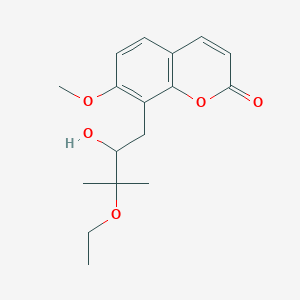
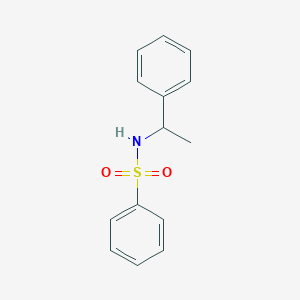
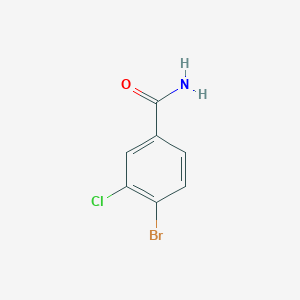
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

